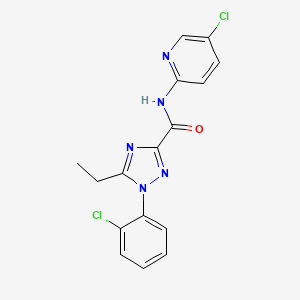
Thian-4-ylmethyl 2-(dimethylamino)pyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thian-4-ylmethyl 2-(dimethylamino)pyridine-4-carboxylate, also known as TDAPC, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a pyridine ring and a thian-4-ylmethyl group. The compound has been found to have several applications in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of Thian-4-ylmethyl 2-(dimethylamino)pyridine-4-carboxylate is not fully understood. However, it is believed that the thian-4-ylmethyl group of this compound can form covalent bonds with metal ions, resulting in the formation of stable complexes. The pyridine ring of this compound can also interact with ROS and RNS, leading to changes in fluorescence properties.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to be non-toxic to living cells and can be used for the detection of metal ions and ROS/RNS without affecting cell viability. This compound has also been found to be stable under physiological conditions, making it a suitable tool for in vivo applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Thian-4-ylmethyl 2-(dimethylamino)pyridine-4-carboxylate is its high selectivity and sensitivity for metal ions and ROS/RNS. It can be used in a wide range of biological samples, including cells, tissues, and body fluids. However, this compound has some limitations, including its limited solubility in aqueous solutions and its potential interference with other fluorescent probes.
Orientations Futures
There are several future directions for the use of Thian-4-ylmethyl 2-(dimethylamino)pyridine-4-carboxylate in scientific research. One potential application is the development of this compound-based biosensors for the detection of metal ions and ROS/RNS in living cells and tissues. Additionally, this compound can be used as a tool for the study of metal ion homeostasis and oxidative stress in various biological systems. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in biochemistry and pharmacology.
Conclusion:
In conclusion, this compound is a promising compound that has been widely used in scientific research. It has several applications in the field of biochemistry and pharmacology, including the detection and quantification of metal ions and ROS/RNS. This compound has several advantages, including its high selectivity and sensitivity, stability under physiological conditions, and non-toxicity to living cells. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in biochemistry and pharmacology.
Méthodes De Synthèse
The synthesis of Thian-4-ylmethyl 2-(dimethylamino)pyridine-4-carboxylate involves the reaction of 2-(dimethylamino)pyridine-4-carboxylic acid with thian-4-ylmethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction yields this compound as a white crystalline solid with a melting point of 98-100°C.
Applications De Recherche Scientifique
Thian-4-ylmethyl 2-(dimethylamino)pyridine-4-carboxylate has been used in various scientific research applications. It has been found to be an effective tool for the detection and quantification of metal ions in biological samples. This compound can also act as a fluorescent probe for the detection of reactive oxygen species (ROS) and nitrogen species (RNS) in living cells. Additionally, this compound has been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis and material science.
Propriétés
IUPAC Name |
thian-4-ylmethyl 2-(dimethylamino)pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-16(2)13-9-12(3-6-15-13)14(17)18-10-11-4-7-19-8-5-11/h3,6,9,11H,4-5,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYYRCAVCCNMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)C(=O)OCC2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(2-hydroxyethyl)phenyl]prop-2-enamide](/img/structure/B7662375.png)
![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(1-propylpyrazol-4-yl)methanone](/img/structure/B7662383.png)
![N-[2-(4-methylsulfonylphenyl)ethyl]-2-phenylpropanamide](/img/structure/B7662386.png)
![7-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B7662394.png)
![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(2-propan-2-yl-1,3-thiazol-4-yl)methanone](/img/structure/B7662413.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B7662423.png)
![N-[4-(3-fluorophenoxy)phenyl]-N'-(3-imidazol-1-ylpropyl)-N'-methyloxamide](/img/structure/B7662426.png)
![2-(5-Methylfuran-2-yl)-1-[3-methyl-4-[2-(5-methylfuran-2-yl)acetyl]piperazin-1-yl]ethanone](/img/structure/B7662428.png)
![(2S)-2-[[(E)-3-(5-bromothiophen-3-yl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7662436.png)
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-N-(3-fluoro-4-methoxyphenyl)-N-methylacetamide](/img/structure/B7662438.png)
![N-[1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl]-2-phenylpropanamide](/img/structure/B7662450.png)

![2-[5-(2,3-Dihydro-1,4-benzodioxin-5-ylmethylsulfanyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]pyrazine](/img/structure/B7662464.png)
![2-fluoro-6-hydroxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B7662467.png)
